REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([O-:8])[O:5][CH2:6][CH3:7])[CH3:2].[CH2:9]=[C:10]([CH3:12])[CH3:11].C(OOC(C)(C)C)(C)(C)C>>[CH2:1]([O:3][P:4]([CH2:9][CH:10]([CH3:12])[CH3:11])(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2]
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Name
|
|
Quantity
|
2070 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)[O-]
|
Name
|
|
Quantity
|
2070 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)[O-]
|
Name
|
|
Quantity
|
1680 g
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added drop by drop
|
Type
|
TEMPERATURE
|
Details
|
The reaction heat that
|
Type
|
CUSTOM
|
Details
|
develops is removed by external cooling
|
Type
|
TEMPERATURE
|
Details
|
Then heating at 150° C.
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation through a 12-tray column
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |